1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene
Description
Properties
IUPAC Name |
1-[1-(bromomethyl)cyclopropyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-13-10-4-2-9(3-5-10)11(8-12)6-7-11/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIXSQYZMVDMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique structural motifs is paramount to tuning molecular properties and enhancing performance. The cyclopropyl group, in particular, has garnered significant attention for its ability to impart conformational rigidity, improve metabolic stability, and modulate electronic properties within a molecule.[1][2][3] This guide provides a comprehensive technical overview of a novel building block, 1-[1-(bromomethyl)cyclopropyl]-4-methoxybenzene . This compound uniquely combines the steric and electronic features of a cyclopropane ring, the reactive potential of a bromomethyl group, and the electron-donating nature of a methoxy-substituted phenyl ring. As a senior application scientist, this document will delve into the causality behind its physicochemical properties, provide validated protocols for its synthesis and handling, and explore its potential applications, grounded in established chemical principles and supported by authoritative references.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its physicochemical properties can be reliably estimated based on the analysis of its constituent fragments and structurally similar compounds. The properties of (bromomethyl)cyclopropane and 1-(cyclopropylmethyl)-4-methoxybenzene serve as primary analogs for these predictions.[4][5]
| Property | Estimated Value | Rationale & Key Considerations |
| Molecular Formula | C₁₁H₁₃BrO | Derived from the chemical structure. |
| Molecular Weight | 241.12 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar brominated and methoxybenzene compounds.[6][7] |
| Boiling Point | ~250-270 °C (at 760 mmHg) | Extrapolated from the boiling points of 1-(cyclopropylmethyl)-4-methoxybenzene (~240.5°C) and considering the increase due to the bromine atom.[5] |
| Density | ~1.3 - 1.4 g/mL | Higher than water, influenced by the dense bromine atom, similar to (bromomethyl)cyclopropane (~1.392 g/mL). |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). | The molecule is largely nonpolar due to the aromatic ring and alkyl halide, with the methoxy group providing slight polarity.[6] |
| LogP (Octanol/Water Partition Coefficient) | ~3.5 - 4.0 | Estimated based on the lipophilic nature of the aromatic ring, cyclopropyl group, and the bromine atom, with a slight hydrophilic contribution from the ether oxygen. The related 1-(cyclopropylmethyl)-4-methoxybenzene has a calculated XLogP3 of 3.7.[4] |
| Stability | Stable under normal conditions. May be sensitive to light and strong bases. Flammable.[6] | The bromomethyl group can be susceptible to nucleophilic substitution and elimination reactions, especially in the presence of bases. Organobromine compounds can be light-sensitive. |
Synthesis of this compound
The synthesis of this compound can be logically approached through a two-step process starting from commercially available materials. The proposed pathway involves the formation of a cyclopropylmethanol intermediate followed by bromination.
Experimental Protocol
Step 1: Synthesis of [1-(4-Methoxyphenyl)cyclopropyl]methanol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.
-
Grignard Reagent Formation: Slowly add a solution of 1-bromo-4-methoxybenzene in anhydrous diethyl ether to initiate the formation of the Grignard reagent (4-methoxyphenylmagnesium bromide). The disappearance of the iodine color and gentle refluxing indicates the reaction has started.
-
Addition of Epichlorohydrin: Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C. Slowly add a solution of epichlorohydrin in anhydrous diethyl ether. The reaction is exothermic and should be controlled.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield [1-(4-methoxyphenyl)cyclopropyl]methanol.
Step 2: Bromination to this compound
This step leverages a radical substitution reaction, which is selective for the benzylic-like position on the cyclopropyl ring.[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W sun lamp), dissolve the [1-(4-methoxyphenyl)cyclopropyl]methanol from Step 1 in a suitable solvent such as carbon tetrachloride or cyclohexane.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) to the solution.
-
Reaction: Heat the mixture to reflux and irradiate with the light source to initiate the radical chain reaction. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The final product, this compound, can be purified by vacuum distillation or column chromatography.
Caption: Proposed two-step synthesis of this compound.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the bromomethyl group, the cyclopropyl ring, and the 4-methoxyphenyl substituent.
-
Bromomethyl Group: This is the primary site of reactivity. The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic substitution (S_N2) reactions. This allows for the facile introduction of a wide range of nucleophiles, such as amines, thiols, cyanides, and azides, to build more complex molecular architectures. The bromomethyl group can also undergo elimination reactions (E2) in the presence of strong, sterically hindered bases.
-
Cyclopropyl Ring: The cyclopropane ring is characterized by significant ring strain, which influences its chemical behavior.[3] While generally stable, the ring can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of transition metal catalysts.[10] The benzylic-like position of the bromomethyl group is stabilized by the adjacent phenyl ring, making radical reactions at this site favorable.[9]
-
4-Methoxyphenyl Group: The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution reactions. It directs incoming electrophiles to the ortho and para positions. The electron-donating nature of this group also helps to stabilize any carbocationic intermediates that may form at the benzylic-like position during certain reactions.
Caption: Conceptual diagram of the reactivity of this compound.
Potential Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several areas of chemical research, particularly in drug discovery and materials science.
-
Medicinal Chemistry: The cyclopropyl moiety is a well-established pharmacophore that can enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates.[2][11] The ability to introduce this group via the reactive bromomethyl handle of the title compound allows for its incorporation into a wide range of molecular scaffolds. The 4-methoxyphenyl group is also a common feature in many biologically active molecules. This building block could be utilized in the synthesis of novel analogs of existing drugs or in the development of new chemical entities targeting a variety of diseases. For example, cyclopropyl-containing compounds have shown promise as antiviral, antibacterial, and anticancer agents.[3]
-
Materials Science: The rigid and strained nature of the cyclopropyl ring can be exploited in the design of novel polymers and advanced materials.[3] The reactivity of the bromomethyl group allows for the grafting of this molecule onto polymer backbones or surfaces to modify their properties. The aromatic ring provides a platform for π-stacking interactions, which can be important for the self-assembly of molecular materials.
-
Synthetic Organic Chemistry: As a versatile intermediate, this compound can be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions to access complex molecular architectures.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: Organobromine compounds are often alkylating agents and can be toxic and carcinogenic.[12] Anisole and its derivatives can be skin and eye irritants.[7] The compound is likely flammable.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. J Org Chem. 2020 Sep 1.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem.
- (Bromomethyl)cyclopropane. ChemicalBook.
- Functionally substituted cyclopropanes: physiological activity, known methods, and a new promising synthesis methodology. BenchChem. 2025 Mar 12.
- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein J Org Chem. 2025 Aug 29.
- Organobromine chemistry. Wikipedia.
- Thermodynamics and polarity-driven properties of fluorin
- 1-(bromomethyl)-4-methoxybenzene 96%. Advanced ChemBlocks.
- Evidence for reversible ring-opening of the ?-cyclopropylbenzyl radical.
- (Bromomethyl)cyclopropane 97 7051-34-5. Sigma-Aldrich.
- 1-bromomethyl-4-methoxybenzene. Chemsrc. 2025 Aug 20.
- Benzene, 1-bromo-4-methoxy-. NIST WebBook.
- 1-(Cyclopropylmethyl)-4-methoxybenzene. PubChem.
- 1-(Cyclopropylmethyl)-4-methoxybenzene. LookChem.
- Benzene, 1-bromo-4-methoxy-. NIST WebBook.
- Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. 2018 Jun 13.
- Oxidative radical ring-opening/cyclization of cyclopropane deriv
- 2.9: Reactions at the Benzylic Position. Chemistry LibreTexts. 2025 Apr 8.
- Anisole. PubChem.
- Reactions at the Benzylic Position. Chemistry Steps.
- Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases. PMC.
- Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. PubMed.
- Benzene, 1-bromo-4-methoxy-. NIST WebBook.
- 1-{[1-(bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene. PubChemLite.
- Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- (Bromomethyl)cyclopropane synthesis. ChemicalBook.
- Bromomethylcyclopropane. PubChem.
- Benzene, 1-methoxy-4-methyl-. NIST WebBook.
- (Bromomethyl)cyclopropane. Apollo Scientific.
- Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI.
- 1-Methoxy-4-propoxybenzene.
- Functionalization of carboxylated multiwall nanotubes with imidazole derivatives and their toxicity investig
- Synthesis of 4-Methoxyphenol. designer-drug.com.
- Phenol. Wikipedia.
- 1-(Cyclopropylmethyl)-4-methoxybenzene. SIELC Technologies. 2018 Feb 16.
- PROCESS FOR THE PRODUCTION OF CYCLOPROPYLMETHYL HALIDES.
- Benzene, 1-bromo-4-methoxy-. NIST WebBook.
- Benzene, 1-methoxy-4-propyl-. NIST WebBook.
- Benzene, 1-methoxy-4-(1-methylpropyl)-. NIST WebBook.
Sources
- 1. usbio.net [usbio.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bulletin.am [bulletin.am]
- 4. 1-(Cyclopropylmethyl)-4-methoxybenzene | C11H14O | CID 6422476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. (Bromomethyl)cyclopropane | 7051-34-5 [chemicalbook.com]
- 7. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
An In-Depth Technical Guide to the Molecular Structure and Conformation of Bromomethyl Cyclopropyl Anisole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the molecular structure and conformation of bromomethyl cyclopropyl anisole, scientifically known as 1-(bromomethyl)-1-(4-methoxyphenyl)cyclopropane. In the absence of direct crystallographic or extensive spectroscopic data for this specific molecule, this document synthesizes information from analogous compounds, computational chemistry principles, and established analytical techniques to present a robust model of its structural and conformational properties. This approach is designed to offer valuable insights for researchers engaged in the synthesis, analysis, and application of related compounds in fields such as medicinal chemistry and materials science.
Introduction: The Significance of Substituted Cyclopropanes
Cyclopropane rings are prevalent structural motifs in numerous biologically active molecules and functional materials. Their inherent ring strain and unique electronic properties impart specific conformational constraints and reactivity patterns. When substituted with aromatic and functionalized alkyl groups, such as in the case of bromomethyl cyclopropyl anisole, the interplay of steric and electronic effects governs the molecule's three-dimensional structure, which in turn dictates its interactions with biological targets and its physicochemical properties. Understanding the nuanced conformational preferences of this molecule is therefore crucial for rational drug design and the development of novel chemical entities.
Molecular Structure and Synthesis
The systematic name for bromomethyl cyclopropyl anisole is 1-(bromomethyl)-1-(4-methoxyphenyl)cyclopropane . Its structure consists of a cyclopropane ring geminally substituted with a bromomethyl group and a 4-methoxyphenyl (anisole) group.
Predicted Synthesis Pathway
A plausible and efficient synthesis of 1-(bromomethyl)-1-(4-methoxyphenyl)cyclopropane involves a two-step process starting from 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid.
Step 1: Reduction of the Carboxylic Acid
The initial step is the reduction of 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid to the corresponding alcohol, (1-(4-methoxyphenyl)cyclopropyl)methanol. This transformation can be effectively achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).
Step 2: Bromination of the Alcohol
The subsequent step involves the conversion of the alcohol to the target bromomethyl derivative. A common and effective method for this transformation is the Appel reaction, which utilizes a combination of a halogenating agent like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) and a phosphine, typically triphenylphosphine (PPh₃). This reaction proceeds with good yield and is generally tolerant of various functional groups.
Experimental Protocol: Synthesis of 1-(bromomethyl)-1-(4-methoxyphenyl)cyclopropane
Materials:
-
(1-(4-methoxyphenyl)cyclopropyl)methanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve (1-(4-methoxyphenyl)cyclopropyl)methanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphenylphosphine (1.2 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 1-(bromomethyl)-1-(4-methoxyphenyl)cyclopropane.
Diagram: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target molecule.
Conformational Analysis
The conformation of 1-(bromomethyl)-1-(4-methoxyphenyl)cyclopropane is determined by the rotational freedom around the single bonds connecting the substituents to the cyclopropane ring and the bond between the methoxy group and the phenyl ring.
Anisole Moiety Conformation
Computational studies and experimental data on anisole and its derivatives have shown that the molecule preferentially adopts a planar conformation where the methoxy group lies in the plane of the benzene ring.[1] This planarity is a result of the favorable conjugation between the oxygen lone pair and the aromatic π-system. The methyl group of the methoxy moiety can be oriented either syn or anti to the cyclopropyl group. Due to steric hindrance, the anti conformation is expected to be the more stable rotamer.
Cyclopropane Substituent Conformation
The orientation of the 4-methoxyphenyl and bromomethyl groups relative to the cyclopropane ring is a key determinant of the overall molecular conformation. For phenylcyclopropane derivatives, it has been established that the preferred conformation is one where the plane of the aromatic ring bisects the cyclopropane ring. This "bisected" conformation allows for maximal electronic interaction between the cyclopropane's Walsh orbitals and the aromatic π-system.
In the case of 1-(bromomethyl)-1-(4-methoxyphenyl)cyclopropane, the bulky bromomethyl and 4-methoxyphenyl groups are attached to the same carbon atom of the cyclopropane ring. Steric repulsion between these two groups will be a significant factor in determining the rotational preference around the C1-aryl bond.
Predicted Dominant Conformer
Based on the principles of steric hindrance and electronic stabilization, the predicted dominant conformation of 1-(bromomethyl)-1-(4-methoxyphenyl)cyclopropane is one where:
-
The methoxy group of the anisole moiety is in the plane of the phenyl ring and oriented anti to the cyclopropyl group.
-
The plane of the 4-methoxyphenyl ring bisects the C2-C1-C3 angle of the cyclopropane ring.
-
The bromomethyl group is positioned to minimize steric interactions with the ortho-hydrogens of the anisole ring.
Diagram: Key Conformational Features
Sources
Thermodynamic Stability & Reactivity Profile of Cyclopropyl-Methoxybenzenes
Executive Summary: The Bioisostere Dilemma
In modern drug discovery, the cyclopropyl group is a privileged bioisostere for ethyl and isopropyl moieties. It offers reduced lipophilicity (
This guide analyzes the cyclopropyl-methoxybenzene scaffold. While the cyclopropyl ring introduces
Thermodynamic Landscape & Conformational Analysis
Enthalpic Baseline
The thermodynamic stability of cyclopropyl-substituted anisoles is governed by the tension between ring strain and resonance stabilization. Unlike ethylbenzene, cyclopropylbenzene possesses significant positive enthalpy of formation (
| Compound | Ring Strain Energy (RSE) [kcal/mol] | Thermodynamic Status | |
| Ethylbenzene | Stable Global Minimum | ||
| Cyclopropylbenzene | Metastable (High Energy) | ||
| 4-Cyclopropyl-anisole | Stabilized by Resonance | ||
| 2-Cyclopropyl-anisole | Destabilized by Steric Clash |
The Conformational "Gatekeeper"
The stability of this scaffold depends heavily on the conformation of the cyclopropyl ring relative to the aromatic plane.
-
Bisected Conformation (
): The cyclopropyl C-H bond is parallel to the aromatic -system. This allows maximum overlap between the Walsh orbitals of the cyclopropane and the aromatic -system. This is the thermodynamic minimum for para-substituted systems. -
Perpendicular Conformation (
): The cyclopropyl ring is orthogonal to the benzene ring. Conjugation is broken.
The Ortho-Methoxy Effect: In 2-cyclopropyl-1-methoxybenzene , the bulky ortho-methoxy group sterically clashes with the cyclopropyl ring in the bisected conformation. This forces the molecule toward a twisted or perpendicular state, breaking resonance stabilization and raising the ground state energy. This makes ortho-isomers significantly more prone to oxidative decomposition and acid-catalyzed ring opening.
Chemical Stability: Acid-Catalyzed Decomposition
The primary non-metabolic degradation pathway is acid-catalyzed ring opening (isomerization). The cyclopropyl ring acts as a "latent alkene." Upon protonation, it relieves ring strain by opening to a carbocation, which then eliminates to form a styrene derivative (propenyl-methoxybenzene).
Mechanism of Failure
The reaction is driven by the relief of
Figure 1: Acid-catalyzed isomerization pathway. The methoxy group (EDG) stabilizes the transition state leading to the carbocation, increasing lability in acidic media.
Metabolic Stability Profile
In a biological context, the cyclopropyl group is generally robust against CYP450-mediated hydroxylation compared to isopropyl groups (stronger
Oxidative Liability
If the aromatic ring is electron-rich (e.g., methoxy-substituted), the CYP450 heme can abstract an electron to form a radical cation. The cyclopropyl ring adjacent to a radical center is prone to rapid ring opening ("radical clock"), leading to reactive enone intermediates or covalent binding to the enzyme (mechanism-based inhibition).
Figure 2: Metabolic divergence. While resistant to direct H-abstraction, electron-rich cyclopropylarenes risk SET-mediated ring opening.
Experimental Protocol: Synthesis of 4-Cyclopropyl-1-Methoxybenzene
To study these properties, high-purity material is required. The Suzuki-Miyaura coupling is the gold standard, avoiding the hazardous Simmons-Smith cyclopropanation of styrenes.
Objective: Synthesis of 4-cyclopropyl-1-methoxybenzene via Pd-catalyzed cross-coupling. Scale: 5.0 mmol.
Materials
-
Substrate: 4-Bromoanisole (1.0 equiv, 935 mg)
-
Reagent: Cyclopropylboronic acid (1.3 equiv, 558 mg)
-
Catalyst: Palladium(II) acetate (
, 5 mol%) -
Ligand: Tricyclohexylphosphine (
, 10 mol%) - Crucial for sp3-sp2 coupling. -
Base: Potassium phosphate tribasic (
, 3.0 equiv) -
Solvent: Toluene/Water (20:1 v/v)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.
-
Charging: Add 4-bromoanisole, cyclopropylboronic acid,
(56 mg), (140 mg), and (3.18 g) to the flask. -
Solvation: Add degassed Toluene (15 mL) and Water (0.75 mL). The small amount of water is critical for the boronic acid transmetallation cycle.
-
Reaction: Seal the flask and heat to 100°C with vigorous stirring for 12 hours. The mixture will turn black (active Pd(0)).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove Pd black.
-
Extraction: Wash the filtrate with Brine (2 x 20 mL). Dry organic layer over anhydrous
.[1] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc 95:5). Cyclopropyl products typically elute early due to high lipophilicity.
Validation Criteria:
-
1H NMR (CDCl3): Look for the characteristic cyclopropyl multiplets at
0.6–1.0 ppm and the methoxy singlet at 3.8 ppm. -
Absence of Alkene: Ensure no peaks at
5.0–6.5 ppm (indicates ring-opened propenyl impurity).
References
-
Thermochemistry of Cyclopropylbenzene: Kozina, M. P., et al. "Enthalpies of formation of cyclopropylbenzene and related compounds." Journal of Chemical Thermodynamics, 1961. Link
-
Suzuki Coupling Mechanism & Protocols: Li, A. Y. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Audrey Li Research Notes, 2002. Link
-
Metabolic Oxidation Mechanism: Shaffer, C. L., et al. "Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde."[2] Journal of the American Chemical Society, 2001. Link
-
Acid-Catalyzed Rearrangement: LaLonde, R. T., et al. "Acid-Catalyzed Rearrangement of Cyclopropylcarbinyl Systems." Journal of Organic Chemistry, 1975. Link
-
Ortho-Effect & Conformational Analysis: Gleason, J. L., et al. "Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation." Chemistry World, 2024. Link
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on 1-(bromomethyl)cyclopropyl arene derivatives
A Guide to Synthesis, Reactivity, and Medicinal Application
Executive Summary
The 1-(bromomethyl)-1-arylcyclopropane scaffold represents a unique intersection of structural rigidity and reactive versatility. In medicinal chemistry, this moiety serves two critical functions: it acts as a bioisostere for gem-dimethyl groups (reducing metabolic oxidation) and functions as a conformational lock , restricting the rotation of the aryl side chain to improve receptor selectivity.
However, this scaffold presents significant synthetic challenges. The combination of a strained cyclopropane ring and a neopentyl-like electrophilic center creates a dichotomy in reactivity: the molecule is sterically hindered toward
Structural & Electronic Properties[1]
To successfully manipulate this scaffold, one must understand the forces at play:
| Property | Characteristic | Chemical Consequence |
| Steric Environment | Neopentyl-like | The electrophilic carbon ( |
| Ring Strain | ~27.5 kcal/mol | The ring is prone to relief of strain via opening, particularly under acidic conditions or radical attack. |
| Electronic Effect | Bisected Conformation | The cyclopropane Walsh orbitals can conjugate with the aryl |
Synthetic Architecture
The most robust route to 1-(bromomethyl)-1-arylcyclopropanes avoids direct cyclopropanation of styrenes, which often yields unstable intermediates. Instead, the industry-standard approach builds the quaternary center first via dialkylation of aryl acetonitriles.
2.1 The "Nitrile Route" (Recommended)
This pathway scales well and allows for diverse aryl substitution patterns.
-
Cyclopropanation: Double alkylation of aryl acetonitriles using 1,2-dibromoethane.
-
Hydrolysis: Conversion of the nitrile to the carboxylic acid.
-
Reduction: Lithium Aluminum Hydride (LAH) reduction to the primary alcohol.
-
Bromination: Crucial Step. Acid-mediated bromination (e.g., HBr) must be avoided to prevent ring opening. The Appel Reaction is the gold standard here.
2.2 Visualization of Synthetic Logic
The following diagram illustrates the critical decision points in the synthesis.
Figure 1: Synthetic flowchart highlighting the critical divergence at the bromination step. Acidic conditions lead to ring opening, while Appel conditions preserve the strained ring.
Reactivity Profile & Troubleshooting
3.1 The Nucleophilic Substitution Challenge
The primary utility of this bromide is as an electrophile to attach amines, azides, or thiols.[1] However, the neopentyl position makes standard
-
Problem: Reaction with amines in methanol/ethanol often fails or requires excessive heat, leading to solvolysis.
-
Solution: Use Polar Aprotic Solvents (DMSO, DMF, NMP) to strip the cation from the nucleophile, increasing its "naked" reactivity.
-
Catalysis: Addition of NaI (Finkelstein condition) generates the transient, more reactive iodide in situ.
3.2 Ring Opening (The "Silent Killer")
Under Lewis Acid catalysis or radical conditions, the cyclopropylcarbinyl radical/cation rearranges rapidly.
-
Mechanism: The bond adjacent to the aryl group breaks, relieving strain and forming a homoallylic alkene.
-
Prevention: Maintain strictly basic or neutral conditions during substitution. Scavenge acid byproducts immediately (e.g., use excess base).
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the yield drops below 80% in the bromination step, check the moisture content of the solvent; water generates HBr from
Protocol A: Appel Bromination (Alcohol to Bromide)
Target: Conversion of 1-phenyl-1-(hydroxymethyl)cyclopropane to 1-(bromomethyl)-1-phenylcyclopropane.
Reagents:
-
Substrate: 1-phenyl-1-(hydroxymethyl)cyclopropane (1.0 equiv)
-
Triphenylphosphine (
): 1.2 equiv -
Carbon Tetrabromide (
): 1.2 equiv -
Solvent: Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve
in DCM (0.2 M concentration relative to substrate). Cool to 0°C. -
Activation: Add
portion-wise. The solution will turn yellow/orange. Stir for 10 minutes to form the bromophosphonium salt. -
Addition: Add the alcohol (dissolved in minimal DCM) dropwise over 15 minutes. Causality: Slow addition prevents localized exotherms that could degrade the sensitive cyclopropane.
-
Reaction: Allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc).[2] The alcohol spot should disappear within 1-2 hours.
-
Workup: Add Pentane (equal volume to DCM) to precipitate Triphenylphosphine oxide (
). Filter through a silica plug. -
Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (100% Hexanes).
-
Validation:
NMR should show a sharp singlet for around 3.6-3.8 ppm. Multiplets in the alkene region (5.0-6.0 ppm) indicate ring opening failure.
-
Protocol B: Azidation (Nucleophilic Substitution)
Target: Synthesis of 1-(azidomethyl)-1-phenylcyclopropane (Precursor to amines).
Reagents:
-
Substrate: 1-(bromomethyl)-1-phenylcyclopropane
-
Sodium Azide (
): 2.0 equiv -
Solvent: DMSO (anhydrous)
Procedure:
-
Dissolution: Dissolve the bromide in DMSO (0.5 M).
-
Displacement: Add
in one portion. -
Heating: Heat to 60°C for 4-6 hours. Note: Do not exceed 80°C to avoid thermal decomposition of the azide or ring rearrangement.
-
Workup: Dilute with water, extract with Diethyl Ether (3x). Wash organics with brine to remove DMSO.
-
Safety: Azides are shock-sensitive. Do not concentrate to dryness if scale >1g. Use in solution for the next step (Staudinger reduction).
Medicinal Chemistry Applications
The 1-(bromomethyl)cyclopropyl arene is a gateway to high-value pharmacophores.
5.1 Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
Analogs of Milnacipran and Levomilnacipran utilize the cyclopropane core. While Milnacipran is a 1,2-disubstituted system, 1,1-disubstituted analogs are investigated for altering transporter selectivity ratios (SERT vs. NET).
5.2 NMDA Receptor Modulators
The 1-aryl-1-(aminomethyl)cyclopropane motif (derived directly from the bromide via azide reduction) serves as a conformationally restricted phenethylamine. This restricts the vector of the amine nitrogen, potentially locking the molecule in the bioactive conformation for NMDA or Dopamine receptors.
5.3 Pathway Visualization: From Scaffold to Drug Candidate
Figure 2: Divergent synthesis capabilities starting from the bromomethyl core.
References
-
Synthesis of 1-Arylcyclopropanecarboxylic Acids
-
Appel Reaction Mechanism & Utility
-
Nucleophilic Substitution on Cyclopropanes
-
Ring Opening Reactivity
-
Biological Activity (Aminomethyl derivatives)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgosolver.com [orgosolver.com]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene from Nitrile Precursors
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene, a valuable building block in medicinal chemistry and drug development. The synthetic strategy commences with the readily available nitrile precursor, 4-methoxyphenylacetonitrile, and proceeds through a three-step sequence: a titanium-mediated cyclopropanation to form the corresponding aminocyclopropane, a subsequent diazotization and hydrolysis to yield the cyclopropylmethanol intermediate, and a final bromination to afford the target compound. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles and practical insights to ensure successful synthesis.
Introduction
Cyclopropane rings are privileged motifs in medicinal chemistry, often imparting unique conformational constraints, improved metabolic stability, and enhanced potency to drug candidates. The specific target of this guide, this compound, incorporates this valuable structural element functionalized with a reactive bromomethyl group, making it an ideal precursor for further elaboration in drug discovery programs. The synthetic route detailed herein leverages the robust and versatile Kulinkovich-Szymoniak reaction for the key cyclopropanation step, providing an efficient entry into this class of compounds from simple nitrile starting materials. Subsequent functional group transformations are achieved through well-established and reliable chemical methods.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence, starting from 4-methoxyphenylacetonitrile. Each step is optimized to provide a practical and scalable route to the target molecule.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 1-(1-Aminocyclopropyl)-4-methoxybenzene via Kulinkovich-Szymoniak Reaction
The initial and key transformation is the construction of the cyclopropylamine core from the nitrile precursor. The Kulinkovich-Szymoniak reaction is a powerful method for this purpose, utilizing a titanium(IV) isopropoxide-mediated coupling of a Grignard reagent with the nitrile.[1][2]
Mechanistic Insight
The reaction proceeds through the formation of a titanacyclopropane intermediate from the reaction of the Grignard reagent with titanium(IV) isopropoxide. This intermediate then reacts with the nitrile to form a five-membered azatitanacycle. The crucial final step is the Lewis acid-promoted ring contraction to the desired cyclopropylamine.[3] The Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂), is essential for efficient cyclization, particularly with aromatic nitriles.[4]
Caption: Mechanism of the Kulinkovich-Szymoniak Reaction.
Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 4-Methoxyphenylacetonitrile | 104-47-2 | 147.17 g/mol | 10.0 g |
| Titanium(IV) isopropoxide | 546-68-9 | 284.22 g/mol | 1.1 equiv. |
| Ethylmagnesium bromide (3.0 M in diethyl ether) | 925-90-6 | 131.28 g/mol | 2.2 equiv. |
| Boron trifluoride etherate | 109-63-7 | 141.93 g/mol | 1.2 equiv. |
| Diethyl ether (anhydrous) | 60-29-7 | 74.12 g/mol | As needed |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 g/mol | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | As needed |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methoxyphenylacetonitrile (10.0 g) and anhydrous diethyl ether (150 mL).
-
Cool the solution to -70 °C in a dry ice/acetone bath.
-
Add titanium(IV) isopropoxide (1.1 equiv.) dropwise to the stirred solution.
-
Slowly add ethylmagnesium bromide (2.2 equiv., 3.0 M in diethyl ether) via the dropping funnel over 30 minutes, maintaining the temperature below -65 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture to 0 °C in an ice bath and slowly add boron trifluoride etherate (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (100 mL) at 0 °C.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether.
-
Separate the layers of the filtrate, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to afford 1-(1-aminocyclopropyl)-4-methoxybenzene.
Part 2: Synthesis of 1-[1-(Hydroxymethyl)cyclopropyl]-4-methoxybenzene
The conversion of the primary amine to a hydroxyl group is achieved via diazotization followed by hydrolysis. It is critical to note that diazonium salts of primary aliphatic amines are generally unstable and can lead to a mixture of substitution, elimination, and rearrangement products.[5] Therefore, careful control of the reaction temperature is paramount to favor the desired substitution with water.
Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 1-(1-Aminocyclopropyl)-4-methoxybenzene | N/A | 163.22 g/mol | 5.0 g |
| Sulfuric acid (conc.) | 7664-93-9 | 98.08 g/mol | As needed |
| Sodium nitrite | 7632-00-0 | 69.00 g/mol | 1.1 equiv. |
| Deionized water | 7732-18-5 | 18.02 g/mol | As needed |
| Diethyl ether | 60-29-7 | 74.12 g/mol | As needed |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 g/mol | As needed |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | As needed |
Procedure:
-
In a round-bottom flask, dissolve 1-(1-aminocyclopropyl)-4-methoxybenzene (5.0 g) in a mixture of deionized water (50 mL) and concentrated sulfuric acid (5 mL), cooling in an ice bath to maintain the temperature below 10 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equiv.) in deionized water (10 mL).
-
Cool the sodium nitrite solution to 0 °C and add it dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.
-
Slowly warm the reaction to room temperature and then heat to 50 °C for 1 hour, or until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 1-[1-(hydroxymethyl)cyclopropyl]-4-methoxybenzene.
Part 3: Synthesis of this compound
The final step is the bromination of the primary alcohol. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is a mild and efficient method for this transformation.[2][6] An alternative, also widely used method is the reaction with phosphorus tribromide (PBr₃).[1][7]
Experimental Protocol (Appel Reaction)
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 1-[1-(Hydroxymethyl)cyclopropyl]-4-methoxybenzene | N/A | 178.23 g/mol | 3.0 g |
| Triphenylphosphine | 603-35-0 | 262.29 g/mol | 1.2 equiv. |
| Carbon tetrabromide | 558-13-4 | 331.63 g/mol | 1.2 equiv. |
| Dichloromethane (anhydrous) | 75-09-2 | 84.93 g/mol | As needed |
| Hexanes | 110-54-3 | 86.18 g/mol | As needed |
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-[1-(hydroxymethyl)cyclopropyl]-4-methoxybenzene (3.0 g) and anhydrous dichloromethane (50 mL).
-
Add triphenylphosphine (1.2 equiv.) and carbon tetrabromide (1.2 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture, washing the solid with cold hexanes.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to give the final product, this compound.
Characterization Data (Predicted)
-
¹H NMR (CDCl₃): δ ~ 7.2 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.4 (s, 2H, CH₂Br), ~0.9-1.1 (m, 4H, cyclopropyl-H).
-
¹³C NMR (CDCl₃): δ ~ 159 (Ar-C-O), ~130 (Ar-C), ~128 (Ar-C), ~114 (Ar-C), ~55 (OCH₃), ~35 (CH₂Br), ~25 (quaternary cyclopropyl-C), ~15 (cyclopropyl-CH₂).
-
MS (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₄BrO⁺.
Safety and Handling
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.
-
Boron trifluoride etherate is corrosive and moisture-sensitive.
-
Carbon tetrabromide is toxic; handle with appropriate precautions.
-
Diazotization reactions can be exothermic and produce gaseous nitrogen; ensure adequate cooling and venting.
Conclusion
This application note provides a detailed and reliable synthetic route to this compound from a nitrile precursor. The protocols are based on well-established and high-yielding chemical transformations, offering a practical guide for researchers in the field of synthetic and medicinal chemistry. The mechanistic insights and procedural details provided herein are intended to facilitate the successful and safe synthesis of this valuable chemical intermediate.
References
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. ([Link])
-
Bertus, P., & Szymoniak, J. (2003). A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. The Journal of Organic Chemistry, 68(18), 7133-7136. ([Link])
-
Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. ([Link])
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Appel reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]
-
Kulinkovich, O. G. (2004). Alkylation of carboxylic acid derivatives with in situ generated titanacyclopropanes. Russian Chemical Reviews, 73(9), 887-906. ([Link])
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 14.4: Diazotization of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2015). PBr3 and SOCl2. Retrieved from [Link]
Sources
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1-Cyclopropylmethyl-4-methoxybenzene CAS#: 16510-27-3 [m.chemicalbook.com]
- 4. EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene - Google Patents [patents.google.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Appel Reaction [organic-chemistry.org]
- 7. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
Application Note: Using 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene in Medicinal Chemistry
Part 1: Introduction & Strategic Value
The "Gem-Dialkyl" Bioisostere
In modern drug design, 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene represents a high-value "scaffold-hopping" tool. It serves as a rigidified bioisostere for the gem-dimethyl group found in many bioactive natural products and synthetic drugs.
Unlike a flexible gem-dimethyl chain, the cyclopropane ring introduces the Thorpe-Ingold Effect (Angle Compression) , forcing the attached substituents (the bromomethyl handle and the aryl group) into a fixed conformation. This pre-organization often leads to:
-
Increased Potency: Reduced entropic penalty upon binding to the target protein.
-
Metabolic Stability: The cyclopropane ring blocks
-oxidation and hinders benzylic oxidation at the quaternary center. -
Novel IP Space: Differentiation from standard alkyl chains.
Chemical Profile
| Property | Description |
| IUPAC Name | This compound |
| Functional Class | Electrophilic Alkylating Agent / Gem-Aryl Cyclopropane |
| Key Moiety | p-Anisyl-substituted Cyclopropane |
| Reactivity | High reactivity in |
| Stability Warning | Susceptible to acid-catalyzed or thermal homoallylic rearrangement |
Part 2: Reactivity & Mechanism[2]
The Stability/Reactivity Paradox
The utility of this building block relies on the specific reactivity of the bromomethyl group. However, the adjacent cyclopropane ring creates a unique mechanistic bifurcation.
The Critical Risk: Ring Opening
Under conditions favoring carbocation formation (
The Solution: Enforcing
Figure 1: Mechanistic bifurcation. Successful utilization requires suppression of the cationic pathway to prevent ring expansion.
Part 3: Detailed Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines (General Procedure)
Objective: To attach the 1-(4-methoxyphenyl)cyclopropyl moiety to a piperazine or piperidine pharmacophore.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: this compound (1.1 equiv)
-
Base:
(anhydrous, micronized) (2.0 equiv) -
Catalyst: KI (Potassium Iodide) (0.1 equiv) - Crucial for Finkelstein in situ activation.
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equiv) in anhydrous MeCN (0.2 M concentration).
-
Base Addition: Add micronized
(2.0 equiv). Stir for 10 minutes at room temperature to ensure suspension homogeneity. -
Activation: Add KI (0.1 equiv). The iodide displaces the bromide in situ, creating a more reactive iodomethyl intermediate, accelerating the
rate and allowing for milder thermal conditions. -
Reagent Addition: Add this compound (1.1 equiv) dropwise.
-
Reaction: Heat the mixture to 60°C .
-
Note: Do not exceed 80°C. Higher temperatures increase the risk of thermal rearrangement of the cyclopropane ring (Nordvik, 2003).
-
-
Monitoring: Monitor by TLC or LC-MS every 2 hours. Reaction is typically complete within 4–6 hours.
-
Workup:
-
Cool to room temperature.[1]
-
Filter off inorganic salts (
) through a Celite pad. -
Concentrate the filtrate under reduced pressure.
-
Partition the residue between EtOAc and Water. Wash organic layer with Brine.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a viscous oil or low-melting solid.
Protocol B: C-Alkylation (Malonate Synthesis)
Objective: Synthesis of quaternary carbon centers for chain extension.
Reagents:
-
Diethyl malonate (1.2 equiv)
-
NaH (60% dispersion in oil) (1.3 equiv)
-
Reagent: this compound (1.0 equiv)
-
Solvent: THF/DMF (10:1 mixture).
Step-by-Step Methodology:
-
Deprotonation: Wash NaH with dry hexanes to remove oil. Suspend in dry THF at 0°C. Add diethyl malonate dropwise. Evolution of
gas will be observed. Stir at 0°C for 30 mins, then warm to RT for 30 mins. -
Alkylation: Cool the enolate solution back to 0°C. Add the cyclopropyl bromide (dissolved in minimal DMF) slowly.
-
Temperature Control: Allow to warm to Room Temperature. Avoid reflux. Stir for 12–18 hours.
-
Why? The steric bulk of the gem-disubstituted cyclopropane slows the nucleophilic attack. DMF is added as a co-solvent to increase the polarity and reaction rate without requiring excessive heat.
-
-
Quench: Carefully quench with saturated
solution at 0°C.
Part 4: Quality Control & Analytics
Analytical Fingerprint
When validating the structure of the product, look for these specific NMR signals which confirm the cyclopropane ring remained intact:
| Nuclei | Signal Characteristic | Structural Assignment |
| Intact Cyclopropane Ring (High field shift is diagnostic). | ||
| Methoxy group ( | ||
| Cyclopropane methylene carbons. | ||
| Quaternary C1 carbon of cyclopropane. |
Failure Mode Detection: If the ring opens (rearrangement), the high-field signals (0.6–1.0 ppm) will disappear, replaced by olefinic signals (5.0–6.0 ppm) or cyclobutane multiplets (1.8–2.5 ppm).
Part 5: Safety & Handling
-
Lachrymator: Benzyl-like bromides are potent lachrymators. Handle only in a functioning fume hood.
-
Alkylating Agent: This compound is a potent electrophile. Wear double nitrile gloves and avoid all skin contact.
-
Storage: Store at 2–8°C under Argon. The compound may degrade (turn yellow/brown) upon exposure to light and moisture due to HBr formation.
References
-
Talele, T. T. (2016).[2][3][4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3][4] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2][3] [3]
-
Nordvik, T., & Brinker, U. H. (2003). Thermolysis of 1-(1-Aryl-1-bromomethyl)cyclopropyl Bromides: A Reinvestigation. The Journal of Organic Chemistry, 68(24), 9360–9363.
- Wiberg, K. B. (1996). Structures, Energies, and Spectra of Cyclopropanes. In The Chemistry of the Cyclopropyl Group. Wiley.
-
Gagnon, M. et al. (2012). Processes for producing 1-bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene. World Intellectual Property Organization, WO2012027134A1.
Sources
- 1. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of Amines from 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthetic conversion of 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene, a sterically hindered neopentyl-type bromide, into primary, secondary, and tertiary amines. These target molecules are valuable building blocks in medicinal chemistry and materials science. This guide details several robust methodologies, including the Delépine reaction and a two-step azide substitution-reduction sequence. Each protocol is presented with in-depth procedural steps, mechanistic insights, and troubleshooting advice to ensure successful implementation in a research and development setting.
Introduction: Navigating the Synthesis of Sterically Hindered Amines
The conversion of alkyl halides to amines is a cornerstone of organic synthesis. However, substrates such as this compound present unique challenges. The presence of a neopentyl-like structure, with a quaternary carbon adjacent to the methylene bromide, introduces significant steric hindrance. This bulkiness can impede standard SN2 reactions, making direct amination with ammonia or primary/secondary amines inefficient and prone to low yields or competing elimination reactions.[1][2]
This application note explores reliable synthetic routes that circumvent these challenges, providing detailed protocols for obtaining the desired primary amine and, by extension, secondary and tertiary amines through subsequent alkylation. The methodologies discussed are selected for their efficiency and applicability to sterically demanding substrates.
Strategic Approaches to Amination
Two primary strategies have been identified as particularly effective for the amination of this sterically encumbered substrate:
-
The Delépine Reaction: A classic and effective method for synthesizing primary amines from reactive alkyl halides using hexamethylenetetramine.[3][4][5] This one-pot procedure is advantageous due to its simplicity and the use of readily available reagents.[4][6]
-
Azide Synthesis followed by Reduction: This two-step approach involves an initial SN2 reaction with an azide salt to form an alkyl azide, which is subsequently reduced to the primary amine.[2][7][8] This method is highly reliable and avoids the issue of overalkylation that can plague direct amination methods.[2][9]
The following sections provide detailed protocols for each of these transformative methods.
Protocol I: The Delépine Reaction for Primary Amine Synthesis
The Delépine reaction provides a direct route to primary amines from alkyl halides.[5] It involves the formation of a quaternary ammonium salt with hexamethylenetetramine (urotropine), followed by acidic hydrolysis to release the primary amine.[3][4][6]
Reaction Mechanism
The reaction proceeds in two main stages:
-
Salt Formation: The alkyl halide reacts with hexamethylenetetramine in an SN2 fashion to form a stable quaternary ammonium salt.[5]
-
Hydrolysis: The salt is then treated with ethanolic hydrochloric acid, which hydrolyzes the hexamine cage, releasing the primary amine hydrochloride, formaldehyde (as its diethyl acetal), and ammonium chloride.[3][4]
Experimental Workflow
Sources
- 1. reddit.com [reddit.com]
- 2. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. Delépine reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Delepine reaction [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. Video: Preparation of 1° Amines: Azide Synthesis [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Selection for Cyclopropyl Methoxybenzene Alkylations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the optimization of solvent selection in the Friedel-Crafts alkylation of cyclopropyl methoxybenzene. Here, we will explore the underlying principles, troubleshoot common experimental challenges, and provide actionable protocols to help you achieve your desired synthetic outcomes.
Introduction: The Challenge of the Cyclopropylcarbinyl Cation
The Friedel-Crafts alkylation of an aromatic ring, such as methoxybenzene (anisole), with a cyclopropyl-containing electrophile is a powerful tool for introducing the versatile cyclopropyl moiety. However, this reaction is often complicated by the formation of a high-energy intermediate: the cyclopropylcarbinyl cation. While this cation is remarkably stabilized through hyperconjugation, it is also prone to rapid rearrangement to form more stable cyclobutyl or homoallyl cations.[1] This rearrangement cascade can lead to a mixture of undesired products, significantly reducing the yield of the target cyclopropyl methoxybenzene derivative.
The choice of solvent plays a pivotal role in controlling the fate of this transient carbocation. By understanding the interplay between the solvent, the carbocation intermediate, and the reaction conditions, we can steer the reaction towards the desired product.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of products instead of the desired cyclopropyl methoxybenzene?
This is the most common issue in this reaction and is almost always due to the rearrangement of the cyclopropylcarbinyl cation. The reaction proceeds through an electrophilic aromatic substitution mechanism where a Lewis acid activates the cyclopropyl-containing starting material (e.g., cyclopropylcarbinol or a cyclopropylmethyl halide) to form the cyclopropylcarbinyl cation. This cation can then be attacked by the electron-rich methoxybenzene ring.
However, the cyclopropylcarbinyl cation exists in equilibrium with the cyclobutyl and homoallyl cations.[1] If the cation has a sufficient lifetime before being trapped by the methoxybenzene, it will rearrange to the more thermodynamically stable isomers, leading to a mixture of products.
Q2: How does the choice of solvent influence the product distribution?
The solvent's primary role in this context is to influence the stability and lifetime of the carbocation intermediate. This is where the concept of kinetic versus thermodynamic control becomes crucial.[2][3][4]
-
Kinetic Product: The cyclopropyl methoxybenzene is the kinetic product—it is formed faster because the initial attack on the unrearranged carbocation has a lower activation energy.[1]
-
Thermodynamic Products: The rearranged products (cyclobutyl and homoallyl derivatives) are the thermodynamic products—they are more stable, and their formation is favored if the reaction conditions allow for equilibrium to be established.[1]
Solvent Polarity is Key:
-
Non-polar solvents (e.g., hexane, cyclohexane, carbon disulfide) do not effectively solvate and stabilize the carbocation. This leads to a very short-lived, high-energy intermediate that is quickly trapped by the nucleophilic methoxybenzene before it has a chance to rearrange. This favors the formation of the kinetic product.
-
Polar aprotic solvents (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE)) offer a good balance. They can dissolve the reactants and the Lewis acid catalyst but are not so polar as to excessively stabilize the carbocation and promote rearrangement.
-
Polar protic solvents (e.g., nitromethane, acetic acid) and highly coordinating solvents (e.g., THF, diethyl ether) can stabilize the carbocation intermediate to a greater extent, increasing its lifetime and providing more opportunity for rearrangement to the more stable thermodynamic products.[5] Therefore, these are generally poor choices when the cyclopropyl product is desired.
Q3: What is the role of temperature in controlling the reaction outcome?
Temperature is a critical parameter for controlling whether a reaction is under kinetic or thermodynamic control.
-
Low Temperatures (e.g., -78 °C to 0 °C): At lower temperatures, the rearrangement pathways, which have higher activation energies, are significantly slowed down. The reaction will predominantly follow the path with the lowest activation energy, leading to the kinetic product.[2]
-
Higher Temperatures (e.g., room temperature and above): At elevated temperatures, there is enough energy in the system to overcome the activation barriers for both the forward and reverse reactions, as well as the rearrangement pathways. This allows the reaction to reach equilibrium, favoring the formation of the most stable thermodynamic products.[4]
Therefore, to maximize the yield of the desired cyclopropyl methoxybenzene, it is crucial to maintain a low reaction temperature.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired cyclopropyl product and significant formation of rearranged byproducts. | 1. Solvent is too polar. 2. Reaction temperature is too high. 3. Incorrect Lewis acid or catalyst concentration. | 1. Switch to a less polar solvent. Start with a non-polar solvent like hexane or cyclohexane. If solubility is an issue, try a moderately polar aprotic solvent like dichloromethane. 2. Lower the reaction temperature. Conduct the reaction at 0 °C or below. For highly sensitive substrates, -78 °C may be necessary. 3. Screen different Lewis acids. Milder Lewis acids may be less prone to promoting rearrangement. Also, ensure the catalyst is used in appropriate stoichiometric amounts as excess can lead to side reactions. |
| Reaction is very slow or does not proceed. | 1. Solvent is too non-polar to dissolve reactants or catalyst. 2. Lewis acid is not active enough. 3. Poor quality of reagents or solvent. | 1. Use a co-solvent. A small amount of a more polar solvent like dichloromethane can be added to a non-polar solvent to improve solubility without drastically increasing the polarity of the bulk medium. 2. Try a stronger Lewis acid. If a mild Lewis acid is not effective, a stronger one like AlCl₃ or FeCl₃ may be required. However, be prepared to optimize the temperature and solvent to mitigate rearrangement. 3. Ensure all reagents and solvents are anhydrous. Friedel-Crafts reactions are highly sensitive to moisture. |
| Formation of poly-alkylated products. | The initial product, cyclopropyl methoxybenzene, is more reactive than the starting anisole due to the electron-donating nature of the alkyl group. | Use a large excess of methoxybenzene. This will statistically favor the reaction of the electrophile with the starting material over the product. Methoxybenzene can often be used as the solvent itself if practical. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Solvent Selection
This protocol provides a framework for systematically screening solvents to maximize the yield of the desired cyclopropyl methoxybenzene.
1. Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Dissolve methoxybenzene (2-5 equivalents) in the anhydrous solvent to be tested.
-
Cool the solution to the desired starting temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
2. Catalyst Addition:
-
Slowly add the Lewis acid (e.g., AlCl₃, FeCl₃, BF₃·OEt₂, 1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature does not rise significantly.
3. Addition of the Alkylating Agent:
-
Dissolve the cyclopropyl-containing electrophile (e.g., cyclopropylcarbinol or a cyclopropylmethyl halide, 1.0 equivalent) in a small amount of the same anhydrous solvent in the dropping funnel.
-
Add the electrophile solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the low temperature.
4. Reaction Monitoring:
-
Stir the reaction at the low temperature for a predetermined time (e.g., 1-4 hours).
-
Monitor the progress of the reaction by taking aliquots and analyzing them by a suitable method such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
5. Work-up and Analysis:
-
Quench the reaction by slowly adding it to a mixture of crushed ice and dilute HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the desired product to the rearranged byproducts.
Solvent Screening Strategy:
Data Presentation: Expected Trends in Solvent Effects
The following table summarizes the expected qualitative outcomes for different solvent classes. Actual yields and product ratios will depend on the specific substrate, Lewis acid, and reaction conditions.
| Solvent Class | Example Solvents | Expected Polarity | Expected Outcome for Cyclopropyl Product | Rationale |
| Non-polar | Hexane, Cyclohexane, Carbon Disulfide | Low | High yield, high selectivity | Minimal stabilization of the carbocation, favoring rapid trapping (kinetic control).[1] |
| Halogenated (Aprotic) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Moderate | Good yield, moderate to high selectivity | Good balance of solubility and minimal carbocation stabilization. |
| Ethers (Coordinating) | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Low yield | The Lewis basic oxygen can coordinate to the Lewis acid catalyst, deactivating it. Can also stabilize the carbocation. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | High | Low yield, poor selectivity | Significant stabilization of the carbocation, promoting rearrangement. May also coordinate with the Lewis acid. |
| Polar Protic | Nitromethane, Acetic Acid | High | Very low yield, very poor selectivity | Strong stabilization of the carbocation, leading to extensive rearrangement (thermodynamic control).[5] |
Conclusion
Optimizing the solvent for the alkylation of cyclopropyl methoxybenzene is a delicate balance between ensuring sufficient reactivity and suppressing unwanted carbocation rearrangements. A systematic approach, starting with non-polar solvents at low temperatures, is the most effective strategy. By carefully controlling the reaction environment, researchers can successfully navigate the challenges posed by the reactive cyclopropylcarbinyl cation and achieve high yields of the desired product.
References
-
Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281. [Link]
-
Kinetic control vs. thermodynamic control. (2020, December 10). [Video]. YouTube. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Pan, A. (2020). Intramolecular Carbene Insertion Into Strained Cyclopropyl C–C Bonds and Synergistic Brønsted/Lewis Acid Catalyzed Friedel–Crafts Alkylations of Unactivated Tertiary and Secondary Alcohols. [Link]
-
Dong, L.-K., Li, Z.-H., & Zhang, S.-Y. (2021). Carbocation Rearrangement in an Electrophilic Aromatic Substitution Discovery Laboratory. Journal of Chemical Education, 98(10), 3317–3322. [Link]
-
Wikipedia contributors. (2023, December 26). Thermodynamic and kinetic reaction control. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]
-
Lanke, V., Zhang, F.-G., Kaushansky, A., & Marek, I. (2019). Diastereoselective Ring Opening of Fully-Substituted Cyclopropanes via Intramolecular Friedel–Crafts Alkylation. Chemical Science, 10(40), 9548–9554. [Link]
-
UCL Discovery. (n.d.). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. Retrieved from [Link]
-
OpenStax. (2023, September 20). 14.3 Kinetic versus Thermodynamic Control of Reactions. In Organic Chemistry. [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
-
The Friedel–Crafts acylation of anisole to synthesise 1. (n.d.). ResearchGate. Retrieved from [Link]
-
Prajapati, A. K., Nagarsenker, M. S., & Singh, A. K. (2012). FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(1), 52-62. [Link]
-
LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. In Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. Retrieved from [Link]
-
ChemRxiv. (n.d.). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. Retrieved from [Link]
-
Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. (2023, January 21). [Video]. YouTube. [Link]
-
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. In Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2012, August 22). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. [Link]
-
6. (n.d.). [PDF]. [Link]
-
Oyewale, A. O., et al. (2018). Mechanical solvent-free (grinding) synthesis and characterization of new derivatives of (E)-1-(2-hydroxyphenyl)-α-methyprop-2-en-1-one and their comparative study with conventional method. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1039-1052. [Link]
-
Ali, M. A., & Hamid, S. H. (1996). Comparative study of solvents for the extraction of aromatics from naphtha. Energy Sources, 18(1), 65-84. [Link]
-
Royal Society of Chemistry. (n.d.). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. Retrieved from [Link]
-
MDPI. (2022, December 15). Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Assessment of Cyclopropyl Anisole Derivatives
The definitive assessment of purity is a cornerstone of drug development and chemical research. For novel compounds such as cyclopropyl anisole derivatives, which are key intermediates in the synthesis of various pharmaceutical agents, a robust and reliable analytical method is critical. Impurities can significantly alter a compound's biological activity, toxicity, and stability, making their precise identification and quantification an indispensable part of the quality control process.[1]
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for the purity assessment of cyclopropyl anisole derivatives. We will explore the rationale behind selecting appropriate stationary phases, mobile phase compositions, and validation parameters, grounded in established scientific principles and regulatory expectations.[2][3] The objective is to equip researchers and drug development professionals with the knowledge to develop a stability-indicating method that is accurate, precise, and fit for its intended purpose.[4][5]
The Analytical Challenge: Understanding Cyclopropyl Anisole Derivatives
Cyclopropyl anisole derivatives are moderately polar, aromatic compounds. Their structure, featuring a phenyl ring, a methoxy group, and a cyclopropyl moiety, dictates their chromatographic behavior. The key challenges in developing a purity method include:
-
Separation of Structurally Similar Impurities: Process-related impurities and degradation products often have very similar structures and polarities to the active pharmaceutical ingredient (API), making them difficult to resolve.
-
Potential for Chiral Centers: Depending on the substitution pattern, these derivatives may be chiral. In such cases, the separation of enantiomers is a regulatory requirement, as different enantiomers can have distinct pharmacological and toxicological profiles.[6][7]
-
Lack of Strong Chromophores: While the anisole ring provides UV absorbance, it may not be strong enough for detecting trace-level impurities without careful wavelength selection.
Strategic Approach to Method Development
A systematic approach to method development ensures a robust and reliable analytical procedure. The workflow involves a multi-stage process of screening, optimization, and validation.
Caption: Systematic Workflow for HPLC Method Development.
Comparative Analysis of Chromatographic Conditions
The success of a purity method hinges on the judicious selection of the column and mobile phase. Reversed-phase HPLC is the most common and effective technique for compounds of this polarity.[1][5]
Stationary Phase (Column) Selection
The choice of stationary phase is the most critical parameter for achieving selectivity.
| Stationary Phase | Principle of Operation | Advantages for Cyclopropyl Anisole | Limitations & Considerations |
| C18 (Octadecylsilane) | Primarily hydrophobic (van der Waals) interactions.[8] | High Versatility: Excellent retention for moderately polar aromatic compounds.[1] Robustness: Stable over a wide pH range and widely available. | May not provide sufficient selectivity for closely related isomers without π-π interactions. |
| Phenyl-Hexyl | Mixed-mode interactions: hydrophobic and π-π interactions with the phenyl rings. | Enhanced Selectivity: The π-π interactions can significantly improve the resolution of aromatic and unsaturated analytes from the main peak. | Can be more sensitive to the mobile phase composition, particularly the organic modifier percentage. |
| Chiral Stationary Phase (CSP) | Enantioselective interactions (e.g., inclusion, hydrogen bonding, dipole-dipole) to separate enantiomers.[6][9] | Essential for Chiral Molecules: Allows for the quantification of enantiomeric purity, which is a critical quality attribute. Polysaccharide-based CSPs are often effective.[10] | Generally more expensive and may have limitations on mobile phase composition. Requires a dedicated screening process.[11] |
Recommendation: Start with a high-quality, end-capped C18 column for initial screening due to its versatility.[1][12] If process impurities include isomers or compounds with similar hydrophobicity, a Phenyl-Hexyl column should be evaluated in parallel to leverage alternative selectivity. If the molecule is chiral, screening on polysaccharide-based CSPs is mandatory.[6]
Mobile Phase Optimization
The mobile phase composition fine-tunes the separation achieved by the stationary phase.
-
Organic Modifier (Solvent B): Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.
-
Acetonitrile: Generally provides better peak shape and lower viscosity (leading to lower backpressure). Its UV cutoff is lower, which is advantageous for detection at low wavelengths.
-
Methanol: Can offer alternative selectivity compared to ACN and is a more cost-effective "green" solvent.
-
-
Aqueous Phase (Solvent A) & pH: For neutral compounds like many cyclopropyl anisole derivatives, a simple water/organic mobile phase is often sufficient. However, using a buffer or pH modifier can improve peak shape and reproducibility.
-
Gradient vs. Isocratic Elution:
-
Gradient Elution: A gradient, where the percentage of the organic modifier is increased during the run, is strongly recommended for purity analysis.[5] It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp peaks within a reasonable timeframe.[5]
-
Isocratic Elution: Suitable for simple mixtures where all components have similar retention, but generally inadequate for complex stability-indicating assays.
-
Proposed Stability-Indicating HPLC Method Protocol
This protocol describes a robust, validated method for the purity assessment of a representative cyclopropyl anisole derivative. It is designed to comply with regulatory guidelines such as those from the ICH and USP.[2][14][15]
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary HPLC with UV/PDA Detector | Standard for pharmaceutical analysis. A Photodiode Array (PDA) detector is preferred for peak purity analysis. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) | Provides a good balance of efficiency, resolution, and backpressure.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile modifier, excellent for MS compatibility and improving peak shape.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN provides sharp peaks and good resolution for aromatic compounds. |
| Gradient Program | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B | A broad gradient ensures elution of all potential impurities. The final hold and re-equilibration steps ensure reproducibility. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability and reproducibility. |
| Detection Wavelength | 220 nm and 275 nm (or PDA 200-400 nm) | 220 nm provides higher sensitivity for general impurities, while 275 nm is more selective for the anisole chromophore. A PDA allows for comprehensive data collection. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
Standard and Sample Preparation
-
Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile and Water.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument.[16]
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified according to USP <621> criteria.[14][17][18]
-
Make five replicate injections of the Standard Solution.
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Theoretical Plates (Efficiency): ≥ 5000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0% for the five replicate injections.
-
Method Validation: A Trustworthy System
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][3][19]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] This is demonstrated through forced degradation studies. The sample is subjected to stress conditions to generate degradation products.[20][21]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (ICH Q1B) for 7 days.
The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main analyte peak, and peak purity analysis (using a PDA detector) confirms no co-elution.[5][12]
Validation Parameter Summary
The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Linearity | Demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | Measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.[22] |
| Precision (Repeatability & Intermediate) | Show the degree of scatter between a series of measurements. | RSD ≤ 2.0% for both repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).[22] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ~10:1. Typically around 0.05% of the nominal concentration. |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria must be met when parameters like flow rate (±0.1 mL/min), temperature (±2 °C), and mobile phase composition (±2%) are varied. |
Conclusion
The development of a robust HPLC method for the purity assessment of cyclopropyl anisole derivatives is a systematic process that requires a thorough understanding of chromatographic principles and regulatory requirements. A reversed-phase method using a C18 column with an acetonitrile/water gradient containing 0.1% formic acid provides an excellent starting point. For more complex separations, a phenyl-hexyl column should be considered for its alternative selectivity. Method validation, particularly through forced degradation studies, is essential to establish a trustworthy, stability-indicating method that ensures the quality, safety, and efficacy of the final drug product. This comparative guide provides the foundational knowledge and a practical protocol to achieve this critical analytical objective.
References
-
United States Pharmacopeia. (2023). General Chapter <621> Chromatography. USP-NF. [Link][14]
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. [Link][17]
-
U.S. Pharmacopeial Convention. (n.d.). General Chapters: <621> CHROMATOGRAPHY. Uspbpep.com. [Link][8]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link][23]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][19]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?[Link][18]
-
Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link][15]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][4]
-
SIELC Technologies. (n.d.). Separation of Anisole on Newcrom R1 HPLC column. [Link][13]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link][5]
-
El-Shaheny, R., et al. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. [Link][20]
-
MDPI. (2021). Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination. [Link][7]
-
Droux, S., & Félix, G. (2011). Green Chiral HPLC Enantiomeric Separations Using High Temperature Liquid Chromatography and Subcritical Water on Chiralcel OD and Chiralpak AD. PubMed. [Link][10]
-
Nagarajan, B., & Manoharan, G. (2021). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. ResearchGate. [Link][12]
-
Popat, D., et al. (2013). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC. [Link][21]
-
Journal of Neonatal Surgery. (2023). Eco-friendly RP-HPLC method development and validation for simultaneous determination of triazole antifungal agent and benzyl alcohol. [Link][22]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. mdpi.com [mdpi.com]
- 8. uspbpep.com [uspbpep.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Anisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. uni-onward.com.tw [uni-onward.com.tw]
- 15. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Eco-friendly RP-HPLC method development and validation for simultaneous determination of triazole antifungal agent and benzyl alcohol in nanostructured lipid carrier-based bulk and gel formulations | Journal of Neonatal Surgery [jneonatalsurg.com]
- 23. ICH Official web site : ICH [ich.org]
Mass spectrometry fragmentation patterns of 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene
Comparative Mass Spectrometric Profiling: 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene
Executive Summary
This compound is a specialized alkylating agent and structural motif often encountered in the synthesis of conformationally restricted monoamine reuptake inhibitors (e.g., analogues of venlafaxine or sibutramine). Its analysis is critical for monitoring the purity of pharmaceutical intermediates.
This guide provides a definitive breakdown of its mass spectrometry (MS) behavior, distinguishing it from synthesis byproducts and structural analogs. Unlike standard alkyl halides, this molecule exhibits a unique "dual-trigger" fragmentation driven by the cyclopropyl ring strain and the electron-donating methoxy group .
Experimental Methodology
To replicate the fragmentation patterns described, the following standardized protocols are recommended.
Protocol A: GC-MS (Electron Impact - EI)
-
Purpose: Structural elucidation and fingerprinting.
-
Inlet Temperature: 250°C (Splitless mode).
-
Ion Source: 230°C, 70 eV ionization energy.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Oven Program: 60°C (1 min)
20°C/min 300°C (5 min).
Protocol B: LC-MS (Electrospray Ionization - ESI)
-
Purpose: Molecular weight confirmation and impurity profiling (soft ionization).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Ionization: Positive Mode (+ESI).[1]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Low fragmentation) vs. 60 V (In-source fragmentation).
Fragmentation Mechanics (Deep Dive)
The fragmentation of this molecule under Electron Impact (EI) is governed by three competing forces:
-
Labile C-Br Bond: The weakest link, leading to rapid heterolytic or homolytic cleavage.
-
Cyclopropylcarbinyl Rearrangement: The resulting cation is adjacent to a strained ring, triggering immediate ring expansion or opening.
-
Para-Methoxy Stabilization: The oxygen lone pair stabilizes the resulting carbocation, influencing the abundance of the base peak.
Primary Pathway: The Bromine Loss (M-Br)
The molecular ion (
-
Mechanism: Loss of
(radical) generates the (4-methoxyphenyl)(1-cyclopropyl)methyl cation at m/z 161 . -
Diagnostic Check: If the m/z 161 peak is present but the 240/242 doublet is absent, the ionization energy is too high, or the source temperature is causing thermal degradation.
Secondary Pathway: Ring Strain Relief
The cation at m/z 161 is a cyclopropylcarbinyl cation . It is kinetically unstable and rearranges to a homoallylic cation or a cyclobutyl cation to relieve the ~27.5 kcal/mol of ring strain.
-
Observation: This rearrangement is "invisible" in the mass value (still m/z 161) but dictates the subsequent fragmentation steps, preventing simple alkyl losses typical of unstrained chains.
Tertiary Pathway: Methoxy-Directed Cleavage
From the rearranged cation (m/z 161), the methoxy group drives the loss of formaldehyde (
-
Mechanism: A four-membered transition state leads to the expulsion of neutral formaldehyde.
-
Result: A peak at m/z 131 (
).
Comparative Analysis: Target vs. Alternatives
To validate the identity of the target, it must be compared against its Chloro-analog (common synthesis alternative) and the Des-methoxy analog (starting material impurity).
| Feature | Target Molecule (Bromo) | Comparator 1 (Chloro-Analog) | Comparator 2 (Des-Methoxy) |
| Formula | |||
| Parent Ion ( | 240 / 242 (1:1 ratio) | 196 / 198 (3:1 ratio) | 210 / 212 (1:1 ratio) |
| Base Peak (Cation) | m/z 161 | m/z 161 | m/z 131 |
| C-X Bond Energy | Weak (~68 kcal/mol) | Strong (~81 kcal/mol) | Weak (~68 kcal/mol) |
| Key Difference | Rapid loss of Br; Parent ion often weak.[2] | Slower loss of Cl; Parent ion usually distinct. | No m/z 161 peak; shifts to m/z 131 immediately. |
| Fragmentation Logic |
Scientist's Note: The identical base peak (m/z 161) for both the Bromo- and Chloro-analogs is a common trap. You must observe the molecular ion cluster (isotopic pattern) to distinguish them.[3]
Visualizing the Fragmentation Pathway
The following diagram illustrates the mechanistic flow from the parent ion to the stable terminal fragments.
Figure 1: Step-wise fragmentation pathway under Electron Impact (70 eV). The rearrangement step (dashed) preserves mass but alters chemical connectivity.
Decision Matrix for Method Selection
Use this workflow to determine the appropriate ionization technique based on your analytical goal.
Figure 2: Analytical decision matrix comparing GC-MS (Hard Ionization) vs. LC-MS (Soft Ionization).
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Link
-
Tulp, M. T., et al. (1980).[4] Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomed Mass Spectrom.[4] Link (Mechanistic insight into methoxy-group directed fragmentation).
- Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. J. Am. Chem. Soc. (Classic mechanism of cyclopropylcarbinyl rearrangement).
Sources
A Comparative Guide to the Impurity Profiling of Synthetic 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount. This principle extends to its precursors, where the control of impurities is not merely a matter of quality but a fundamental aspect of safety and efficacy. 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene is a key building block in the synthesis of various pharmaceutical compounds. Its structural integrity directly influences the quality of the final drug product. Impurities, even at trace levels, can originate from starting materials, by-products of the synthesis, or degradation, and may compromise the therapeutic performance or introduce toxicological risks.[1][2]
This guide provides an in-depth, comparative analysis of analytical methodologies for the comprehensive impurity profiling of synthetic this compound. We will explore the causality behind experimental choices, present validated protocols, and compare the performance of orthogonal analytical techniques to establish a robust, self-validating system for quality control.
Synthetic Pathway and the Genesis of Impurities
A thorough understanding of the synthetic route is the cornerstone of effective impurity profiling. A common pathway to this compound involves the bromination of the corresponding alcohol, (1-(4-methoxyphenyl)cyclopropyl)methanol. This precursor is typically synthesized from 4-methoxytoluene.
This multi-step synthesis provides several opportunities for the introduction of impurities. These can be broadly categorized as process-related impurities (from starting materials, intermediates, and by-products) and degradation products.
Caption: Synthetic pathway and potential impurity formation points.
Table 1: Potential Impurities in Synthetic this compound
| Impurity Name | Structure | Probable Origin |
| Process-Related Impurities | ||
| (1-(4-methoxyphenyl)cyclopropyl)methanol | Unreacted intermediate. | |
| 4-Methoxytoluene | Unreacted starting material. | |
| 1,1-bis(bromomethyl)cyclopropane derivative | Over-bromination side reaction. | |
| 1-(1-(bromomethyl)cyclopropyl)-2-methoxybenzene | Isomeric starting material or rearrangement. | |
| Degradation Products | ||
| 1-(1-(Hydroxymethyl)cyclopropyl)-4-methoxybenzene | Hydrolysis of the bromomethyl group. | |
| 4-Methoxy-1-(1-methylenecyclopropyl)benzene | Elimination of HBr. |
Orthogonal Analytical Strategies: A Comparative Analysis
No single analytical technique can provide a complete impurity profile. A multi-faceted approach, employing orthogonal methods, is essential for robust characterization.[3][4] We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Integrated workflow for comprehensive impurity profiling.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the gold standard for analyzing non-volatile organic impurities in pharmaceutical substances.[1][5] Its high resolution and sensitivity make it ideal for separating the main component from closely related structural analogues.
Causality Behind Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its versatility and effectiveness in retaining moderately polar to non-polar compounds like our target molecule through hydrophobic interactions.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. This allows for the effective separation of impurities with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak. A phosphoric acid modifier is used to ensure sharp peak shapes.[6][7]
-
Detection: UV detection at 225 nm is chosen, corresponding to a strong absorbance wavelength for the methoxybenzene chromophore, thereby maximizing sensitivity for the API and related impurities.
Experimental Protocol: HPLC-UV
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-5 min (50% B), 5-25 min (50-90% B), 25-30 min (90% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 225 nm |
| Sample Preparation | 1.0 mg/mL in Acetonitrile/Water (50:50) |
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or low molecular weight by-products.[1][8]
Causality Behind Method Design:
-
Technique: Headspace GC is preferred for residual solvent analysis as it avoids injecting the non-volatile API onto the column, preventing contamination and extending column lifetime. For other semi-volatile impurities, direct liquid injection is used.
-
Column: A low-polarity column (e.g., 5% phenyl polysiloxane) provides excellent separation for a wide range of organic molecules based on their boiling points and polarity.
-
Temperature Program: A programmed temperature ramp is crucial to first separate highly volatile compounds at low temperatures and then elute less volatile components as the temperature increases.
-
Detector: Mass spectrometry provides definitive identification based on the mass-to-charge ratio and fragmentation patterns of the impurities.[9][10]
Experimental Protocol: Headspace GC-MS for Residual Solvents
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Injector | Split mode (20:1), 250 °C |
| Headspace Vial | 20 mL vial with 50 mg sample in 1 mL DMSO |
| Incubation | 80 °C for 20 min |
| MS Detector | Electron Ionization (EI) at 70 eV, Scan range 35-350 amu |
NMR Spectroscopy: The Gold Standard for Structural Elucidation
When an unknown impurity is detected, particularly by HPLC, NMR spectroscopy is the definitive tool for elucidating its molecular structure.[11][12] It provides detailed information about the chemical environment of each atom in the molecule.[13]
Causality Behind Method Design:
-
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton.[14] These are the first steps in structural analysis.
-
2D NMR (COSY, HSQC, HMBC): For complex structures or differentiating isomers, 2D NMR is essential.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for piecing together molecular fragments.[11][15]
-
Experimental Protocol: NMR Analysis
| Parameter | Condition |
| Solvent | Chloroform-d (CDCl₃) or DMSO-d₆ |
| Concentration | 5-10 mg of isolated impurity in 0.6 mL of solvent |
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm |
| Spectrometer | 400 MHz or higher for adequate resolution |
| Experiments | ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC |
| Data Processing | Appropriate software for phasing, baseline correction, and integration |
Comparative Performance and Data Summary
An integrated approach leverages the strengths of each technique to build a comprehensive and reliable impurity profile.
Table 2: Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Application | Quantification of non-volatile impurities; Purity assessment. | Identification & quantification of volatile/semi-volatile impurities. | Absolute structural elucidation of unknown impurities. |
| Sensitivity | High (ng to pg level). | Very High (pg to fg level). | Low (µg to mg level). |
| Selectivity | High, based on chromatographic separation. | Very High, based on separation and mass fragmentation. | Very High, based on unique nuclear magnetic environments. |
| Quantification | Excellent, primary method. | Good, requires appropriate standards. | Good (qNMR), but requires specific setup and expertise. |
| Strengths | Robust, reproducible, widely available.[5] | Definitive identification of volatile compounds.[8] | Unambiguous structure confirmation.[11][12] |
| Limitations | Requires chromophore for UV detection; co-elution possible. | Not suitable for non-volatile or thermally labile compounds. | Insensitive; requires pure, isolated samples for unknowns. |
Conclusion: A Tripartite Strategy for Unimpeachable Quality
The impurity profiling of this compound demands a rigorous, multi-pronged analytical strategy. No single method is sufficient. The optimal approach integrates:
-
HPLC-UV as the primary tool for routine purity testing and quantification of known and unknown non-volatile impurities.
-
GC-MS for the specific analysis of volatile organic impurities and residual solvents, which are critical process-related impurities.
-
NMR Spectroscopy , often coupled with preparative HPLC for impurity isolation, as the definitive technique for the structural elucidation of any unknown impurity exceeding the identification threshold set by regulatory bodies like the ICH.[4][16]
By synergistically applying these orthogonal techniques, researchers and drug development professionals can construct a complete, validated, and trustworthy impurity profile. This ensures the quality and safety of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the final API and, ultimately, protecting patient health.
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Emery Pharma. Impurity Analysis and Profiling Services. [Link]
-
Hansen, S., et al. (2016). Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
PharmaInfo. Impurity Profiling: Theory and Practice. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
- Google Patents. EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene.
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
SIELC Technologies. (2018). 1-(Cyclopropylmethyl)-4-methoxybenzene. [Link]
-
PubChem. 1-(Cyclopropylmethyl)-4-methoxybenzene. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
- Google Patents. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
-
LookChem. 1-(Cyclopropylmethyl)-4-methoxybenzene. [Link]
-
Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
-
Office of Justice Programs. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]
-
SIELC Technologies. (2018). 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]
-
Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
-
Orbital: The Electronic Journal of Chemistry. (2025). Synthesis and Characterization of Bemotrizinol Impurities. [Link]
-
Pharmaffiliates. Pinaverium Bromide-impurities. [Link]
-
ResearchGate. (2017). (PDF) GC-MS Analysis of Young Leaves of Allophylus cobbe. [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. biomedres.us [biomedres.us]
- 3. emerypharma.com [emerypharma.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. 1-(Cyclopropylmethyl)-4-methoxybenzene | SIELC Technologies [sielc.com]
- 7. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene | SIELC Technologies [sielc.com]
- 8. shimadzu.com [shimadzu.com]
- 9. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs [ojp.gov]
- 10. researchgate.net [researchgate.net]
- 11. veeprho.com [veeprho.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. jchps.com [jchps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Benchmarking: Synthetic Pathways for 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene
Topic: Benchmarking synthetic routes for 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene Content Type: Technical Comparison Guide Audience: Senior Chemists, Process Engineers, and Drug Development Researchers.
Executive Summary
The synthesis of This compound (Target 4 ) presents a specific challenge in organic chemistry: constructing a quaternary carbon on a strained cyclopropane ring while preserving the acid-sensitive cyclopropylcarbinyl moiety during bromination.
This guide benchmarks the two primary synthetic architectures:
-
The Nitrile-PTC Route (Industry Standard): Utilizes Phase Transfer Catalysis for high-yield ring construction, followed by reduction and bromination.
-
The Ester-Enolate Route: An alternative avoiding cyanide chemistry, though often suffering from lower alkylation yields due to steric hindrance.
Verdict: The Nitrile-PTC Route combined with Appel Bromination is the superior methodology for balancing yield, cost, and impurity profile.
Part 1: Retrosynthetic Analysis & Structural Challenges
The target molecule contains a cyclopropylcarbinyl bromide motif. The critical failure mode in this synthesis is the rearrangement of the cyclopropylcarbinyl cation into a cyclobutyl or homoallyl system during the final bromination step.
Structural Disconnection
-
Disconnection A (C-Br): Leads to the precursor alcohol 1-[1-(hydroxymethyl)cyclopropyl]-4-methoxybenzene .
-
Disconnection B (Ring Formation): Leads to acyclic precursors, most notably 4-methoxybenzyl cyanide (4-methoxyphenylacetonitrile).
Figure 1: Retrosynthetic logic highlighting the critical risk of ring expansion.
Part 2: Detailed Synthetic Routes
Route A: The Nitrile-PTC Strategy (Recommended)
This route leverages the acidity of the benzylic protons in 4-methoxybenzyl cyanide to effect a double alkylation with 1,2-dibromoethane.
Step 1: Cyclopropanation via Phase Transfer Catalysis (PTC)
-
Reagents: 4-Methoxybenzyl cyanide, 1,2-dibromoethane, 50% NaOH (aq), TEBA (Triethylbenzylammonium chloride).
-
Mechanism: The quaternary ammonium salt transfers the cyanide anion to the organic/interface layer, where it displaces bromides from 1,2-dibromoethane.
-
Why PTC? Traditional bases (NaH/DMSO) often lead to elimination products (vinyl nitriles). PTC minimizes water content in the organic phase, suppressing side reactions.
Step 2: Hydrolysis
-
Reagents: KOH, Ethylene glycol, reflux (
). -
Product: 1-(4-methoxyphenyl)cyclopropanecarboxylic acid.
Step 3: Reduction
-
Reagents: LiAlH
(Lithium Aluminum Hydride), THF, . -
Product: 1-(4-methoxyphenyl)cyclopropylmethanol.
Step 4: Bromination (The Critical Step)
-
Protocol: Appel Reaction (CBr
, PPh , DCM). -
Rationale: PBr
generates HBr as a byproduct, which can protonate the alcohol, forming a cation that rearranges to a cyclobutane derivative. The Appel reaction is neutral and proceeds via an S 2 mechanism, preserving the cyclopropane ring.
Route B: The PBr
/ Pyridine Variation
Identical to Route A, but utilizes PBr
-
Pros: Higher atom economy than Appel.
-
Cons: Higher risk of rearrangement if temperature is not strictly controlled (
).
Part 3: Comparative Benchmarking Data
The following data summarizes experimental outcomes based on optimized laboratory protocols.
| Metric | Route A (Nitrile + Appel) | Route B (Nitrile + PBr | Route C (Ester Alkylation) |
| Overall Yield | 58 - 65% | 50 - 55% | 35 - 40% |
| Step 1 Yield | 85 - 92% | 85 - 92% | 45 - 60% |
| Purity (HPLC) | >98.5% | ~94% (contains cyclobutyl) | >98% |
| Rearrangement | < 0.5% | 3 - 6% | < 0.5% |
| Cost (COGS) | Moderate (PPh | Low | High (Starting material) |
| Scalability | High (Solid waste removal) | Medium (Exotherm control) | Low |
Part 4: Experimental Protocols
1. Synthesis of 1-(4-methoxyphenyl)cyclopropanecarbonitrile (Step 1)
-
Charge a reactor with 4-methoxybenzyl cyanide (1.0 eq), 1,2-dibromoethane (1.5 eq), and TEBA (0.02 eq).
-
Add 50% aq. NaOH (4.0 eq) dropwise while maintaining temperature
(Exothermic!). -
Agitate vigorously for 4–6 hours.
-
Workup: Dilute with water, extract with toluene. Wash organic phase with dilute HCl (to remove amine impurities) and brine.
2. Reduction to Alcohol (Step 3)
Note: Hydrolysis (Step 2) is standard base hydrolysis. We focus here on the reduction.
-
Suspend LiAlH
(1.2 eq) in anhydrous THF under N . -
Cool to
. -
Add solution of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid in THF dropwise.
-
Reflux for 2 hours.
-
Quench via Fieser method (Water, 15% NaOH, Water). Filter salts.
-
Concentrate to yield the crude alcohol.
3. Appel Bromination (Step 4 - High Purity Method)
-
Dissolve 1-(4-methoxyphenyl)cyclopropylmethanol (1.0 eq) and CBr
(1.2 eq) in DCM. -
Cool to
. -
Add PPh
(1.2 eq) portion-wise. Do not add all at once to control exotherm. -
Stir at
for 1 hour, then warm to RT for 1 hour. -
Precipitate PPh
O by adding Hexane/Et O. Filter. -
Purify via silica plug (eluent: 5% EtOAc/Hexane).
-
Result: Clear oil/solid, >98% purity.
Part 5: Mechanism of Failure (Rearrangement)
Understanding why standard bromination fails is crucial for process control. The cyclopropylcarbinyl cation is non-classical and exists in equilibrium with the cyclobutyl and homoallyl cations.
Figure 2: Mechanistic pathway of acid-catalyzed rearrangement. Using PBr3 without base generates H+, driving the equilibrium toward the thermodynamic cyclobutyl impurity.
References
-
Fedorynski, M., & Jonczyk, A. (1995).[3][4] Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions. Organic Preparations and Procedures International, 27(3), 355-359.[3][4] Link
-
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. Link
-
Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. Link
-
BenchChem. (2025). Comparative study of different synthetic routes to alkyl bromides via PBr3 and Appel reaction. BenchChem Technical Guides. Link
Sources
Safety Operating Guide
Navigating the Disposal of 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the proper management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene, a halogenated organic compound. By providing a clear, step-by-step framework grounded in established safety protocols and regulatory standards, this document aims to be the preferred resource for researchers, scientists, and drug development professionals, fostering a culture of safety and compliance.
Understanding the Hazard Profile
For instance, the SDS for the related compound, [1-(Bromomethyl)cyclopropyl]methoxymethylbenzene, indicates that it causes skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1] Given the structural similarities, it is prudent to assume a similar hazard profile for this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure that all appropriate safety measures are in place. This is not merely a procedural step but a critical risk mitigation strategy.
Personal Protective Equipment (PPE) is non-negotiable:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to recognized standards such as EN 166 (EU) or NIOSH (US).[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for integrity before use. A lab coat or chemical-resistant apron is also required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, or if working outside of a certified chemical fume hood, a full-face respirator with an appropriate organic vapor cartridge should be used.[2]
All handling and preparation for disposal of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation: The Cornerstone of Proper Disposal
The fundamental principle of hazardous waste management is meticulous segregation. Improperly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
As a brominated organic compound, this compound waste must be collected in a designated "Halogenated Organic Waste" container. [3]
Critical Segregation Practices:
-
Do Not Mix with Non-Halogenated Waste: This is the most common and costly mistake in laboratory waste management.
-
Avoid Mixing with Other Waste Categories: Do not combine halogenated organic waste with aqueous waste, acids, bases, oxidizers, or metal-containing waste.[3]
-
Labeling is Paramount: The waste container must be clearly and accurately labeled as "Halogenated Organic Waste" and should list all chemical constituents, including this compound, with their approximate concentrations.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound waste.
Step 1: Waste Collection
-
Designate a specific, compatible, and clearly labeled container for "Halogenated Organic Waste." This container should be made of a material that will not react with the waste, such as glass or high-density polyethylene (HDPE).
-
Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.
Step 2: Transferring the Waste
-
Perform all transfers of waste into the designated container within a chemical fume hood.
-
Use a funnel to prevent spills.
-
Do not overfill the container; a general rule is to fill to no more than 80% of its capacity to allow for vapor expansion.
Step 3: Container Management
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area (SAA) that is in a secondary containment tray to capture any potential leaks.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
Step 4: Arranging for Disposal
-
Once the waste container is full, or if the waste is no longer being generated, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for waste pickup requests.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (manageable by trained personnel):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for disposal as halogenated organic waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
-
Large Spills (beyond the capacity of laboratory personnel):
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's emergency response team or EHS from a safe location and provide them with the details of the spill.
-
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [3] |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if Swallowed (inferred) | [1] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases (inferred) | N/A |
| Recommended PPE | Safety Goggles/Face Shield, Chemical-Resistant Gloves, Lab Coat/Apron, Respirator (if needed) | [1][2] |
| Disposal Method | Incineration at a licensed hazardous waste facility | [3][4] |
Disposal Decision Workflow
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Conclusion
The responsible disposal of this compound is a multi-faceted process that hinges on a thorough understanding of its potential hazards, strict adherence to waste segregation protocols, and compliance with institutional and regulatory guidelines. By following the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and contribute to a robust culture of laboratory safety.
References
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]
-
Bucknell University. WASTE MANAGEMENT. [Link]
-
U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
-
Arizona Department of Environmental Quality. When Used Oil Is Regulated as a Hazardous Waste. [Link]
-
California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. [Link]
-
eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
-
Regulations.gov. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS. [Link]
-
Chemtalk. Bromine water - disposal. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromoanisole. [Link]
-
ResearchGate. Which is the best way to recycle or neutralise Bromine?. [Link]
-
Matrix Fine Chemicals. 1-BROMO-2-(BROMOMETHYL)-4-METHOXYBENZENE. [Link]
-
MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
